molecular formula C20H14O3 B039041 4'-methoxy-5,6-benzoflavone CAS No. 125240-02-0

4'-methoxy-5,6-benzoflavone

Cat. No.: B039041
CAS No.: 125240-02-0
M. Wt: 302.3 g/mol
InChI Key: LNVFIVSNGPLFPU-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)benzo[f]chromen-1-one is a complex organic compound belonging to the class of chromenones. This compound features a benzo[f]chromen-1-one core structure with a 4-methoxyphenyl substituent at the 3-position. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)benzo[f]chromen-1-one typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-methoxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the chromenone core structure. The reaction conditions often include the use of ethanol as a solvent and piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)benzo[f]chromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted chromenones, chromanols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-Methoxyphenyl)benzo[f]chromen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)benzo[f]chromen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like tyrosinase, which is involved in melanin synthesis. It also interacts with neurotransmitter receptors in the brain, contributing to its antidepressant and anticonvulsant effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-methoxyphenyl)benzo[f]chromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c1-22-15-9-6-14(7-10-15)19-12-17(21)20-16-5-3-2-4-13(16)8-11-18(20)23-19/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVFIVSNGPLFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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